molecular formula C12H14N2OS B2464799 N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865544-56-5

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2464799
CAS No.: 865544-56-5
M. Wt: 234.32
InChI Key: NKDIFCIOEWNOLQ-SEYXRHQNSA-N
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Description

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar chemical properties.

    2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.

    Ethyl acetoacetate: Another precursor used in the synthesis.

Uniqueness

N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiazole ring with an acetamide group allows for diverse applications and interactions in various fields.

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIFCIOEWNOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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